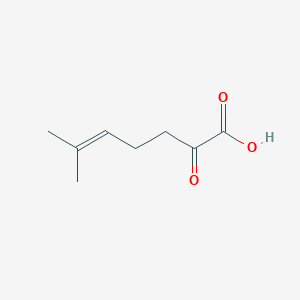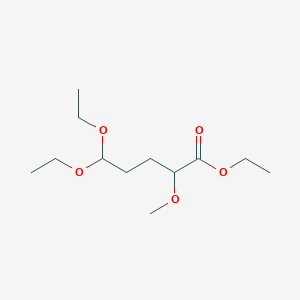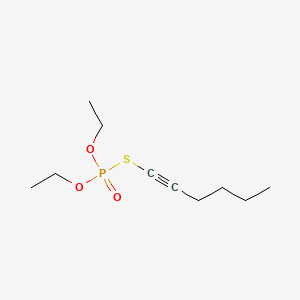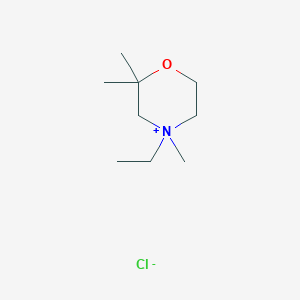
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is a chemical compound with a unique structure that includes a morpholine ring substituted with ethyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with trimethylchlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and suitability for various applications.
化学反応の分析
Types of Reactions
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of oxides or hydroxides.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
科学的研究の応用
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
4-Ethyl-2,2,4-trimethylmorpholin-4-ium bromide: Similar in structure but with a bromide ion instead of chloride.
4-Methylmorpholine: Lacks the ethyl and trimethyl substitutions.
2,2,4-Trimethylmorpholine: Similar but without the ethyl group.
Uniqueness
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain reactions and applications where other similar compounds may not be as effective.
特性
CAS番号 |
88126-77-6 |
|---|---|
分子式 |
C9H20ClNO |
分子量 |
193.71 g/mol |
IUPAC名 |
4-ethyl-2,2,4-trimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C9H20NO.ClH/c1-5-10(4)6-7-11-9(2,3)8-10;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
VDOWOIMTOHWXAO-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1(CCOC(C1)(C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



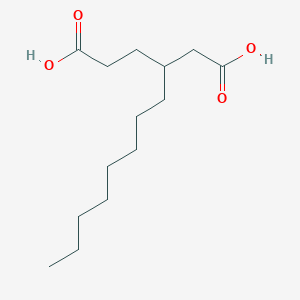
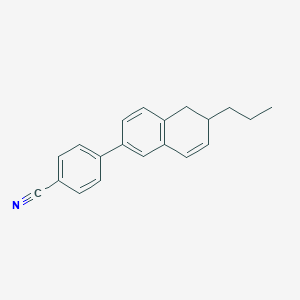
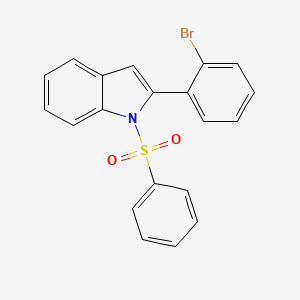

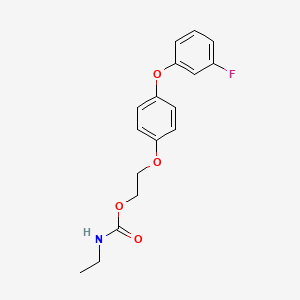
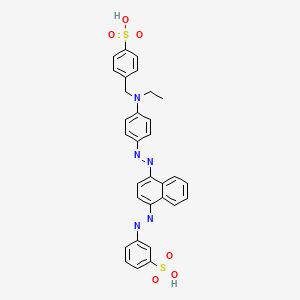

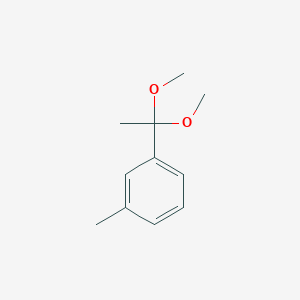
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
